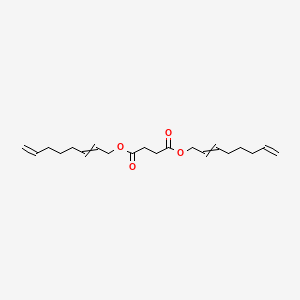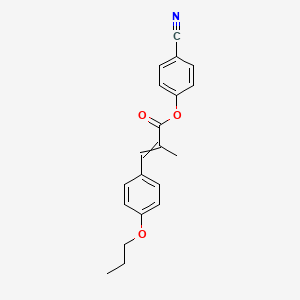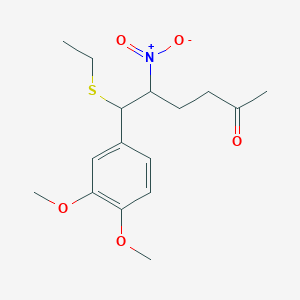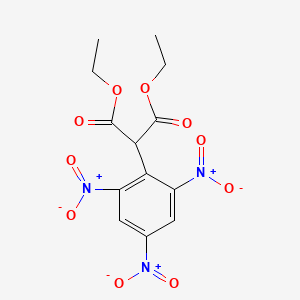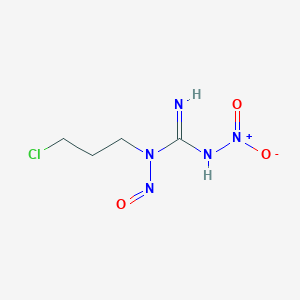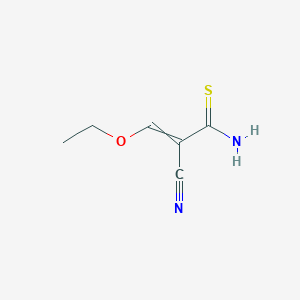
2-Cyano-3-ethoxyprop-2-enethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-ethoxyprop-2-enethioamide is an organic compound with the molecular formula C6H8N2OS It is a derivative of cyanoacetamide and contains both cyano and thioamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-ethoxyprop-2-enethioamide typically involves the reaction of ethyl cyanoacetate with thioamides under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the nucleophilic attack of the thioamide on the cyano group, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-ethoxyprop-2-enethioamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds, which are of significant interest in medicinal chemistry.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases such as sodium ethoxide, acids for catalysis, and various nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and solvents like ethanol or dimethylformamide (DMF).
Major Products Formed
The major products formed from the reactions of this compound include substituted cyanoacetamides, heterocyclic compounds, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Cyano-3-ethoxyprop-2-enethioamide has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of various heterocyclic compounds, which are important in drug discovery and development.
Medicinal Chemistry: The compound’s derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Material Science: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2-Cyano-3-ethoxyprop-2-enethioamide involves its interaction with various molecular targets and pathways. The cyano and thioamide groups can participate in nucleophilic and electrophilic reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyano-3-ethoxyprop-2-enethioamide include:
- 2-Cyano-3-ethoxyprop-2-enoic acid
- 2-Cyano-3-(4-ethoxyphenyl)acrylic acid
- This compound derivatives with various substituents
Uniqueness
Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in organic synthesis and medicinal chemistry .
Properties
CAS No. |
64295-51-8 |
|---|---|
Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
2-cyano-3-ethoxyprop-2-enethioamide |
InChI |
InChI=1S/C6H8N2OS/c1-2-9-4-5(3-7)6(8)10/h4H,2H2,1H3,(H2,8,10) |
InChI Key |
MMPLYHNBFNEYFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C#N)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



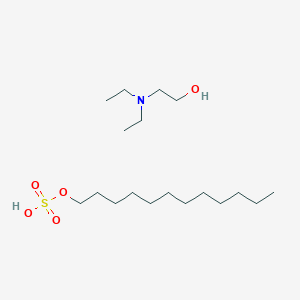

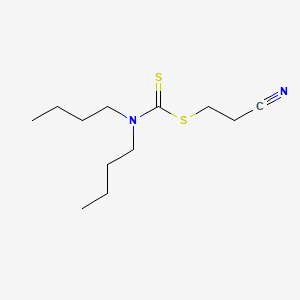
![2,6,6-Trimethyl-1-[1-(phenylsulfanyl)cyclopropyl]cycloheptan-1-ol](/img/structure/B14495041.png)
![(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine](/img/structure/B14495045.png)

